molecular formula C39H60N12O9 B12588659 Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- CAS No. 622367-40-2

Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl-

Cat. No.: B12588659
CAS No.: 622367-40-2
M. Wt: 841.0 g/mol
InChI Key: HDKMCYUBCDAZGJ-UONJJVDNSA-N
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Description

This compound is a linear heptapeptide with the sequence Gly-Trp-Leu-Gly-Arg-Val-Pro-Gly (based on IUPAC nomenclature). Its structure includes glycine (Gly) at both termini and features a combination of aromatic (tryptophan, Trp), hydrophobic (leucine, Leu; valine, Val), positively charged (arginine, Arg), and conformationally rigid (proline, Pro) residues.

Properties

CAS No.

622367-40-2

Molecular Formula

C39H60N12O9

Molecular Weight

841.0 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C39H60N12O9/c1-21(2)15-28(49-34(56)25(40)16-23-17-44-26-10-6-5-9-24(23)26)35(57)46-19-31(53)48-27(11-7-13-43-39(41)42)36(58)50-33(22(3)4)38(60)51-14-8-12-29(51)37(59)47-18-30(52)45-20-32(54)55/h5-6,9-10,17,21-22,25,27-29,33,44H,7-8,11-16,18-20,40H2,1-4H3,(H,45,52)(H,46,57)(H,47,59)(H,48,53)(H,49,56)(H,50,58)(H,54,55)(H4,41,42,43)/t25-,27-,28-,29-,33-/m0/s1

InChI Key

HDKMCYUBCDAZGJ-UONJJVDNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cellular processes like proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Gly-Trp-Leu-Gly-Arg-Val-Pro-Gly with structurally related peptides, focusing on sequence, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Key Residues Molecular Formula Molecular Weight (Da) Key Features Reference
Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- (Target) Trp, Leu, Arg, Val, Pro, Gly (x2) Likely C₃₈H₆₀N₁₂O₁₀ ~940 (estimated) Balanced hydrophobicity/charge; potential for helical or β-strand conformations
Glycine, glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophyl- Asn, Gln, Lys, Trp C₃₀H₄₄N₁₀O₉ 688.73 Polar residues dominate; likely soluble with H-bonding capacity
L-Alanine, L-tryptophyl-L-leucyl-L-aspartyl-L-glutaminyl-... (C110H152N28O30S2) Asp, Gln, Cys, Tyr C110H152N28O30S2 ~2500 Sulfur-containing (Cys); potential disulfide bonds; large and complex
Z-Glycyl-Glycyl-L-Arginine Gly (x2), Arg C₁₄H₂₅N₅O₅ ~331 Short tripeptide; used as a substrate for proteolytic enzyme studies

Key Findings from Research

Hydrophobic vs. Charged Interactions The target peptide’s Trp, Leu, and Val residues confer hydrophobicity, similar to TNF-binding peptides (e.g., SPD304 analogs) that interact with nonpolar pockets in proteins . In contrast, Gly-glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophyl- () lacks charged residues except Lys, making it more polar and less likely to penetrate hydrophobic pockets .

Conformational Flexibility

  • Proline in the target peptide introduces rigidity, which may restrict conformational freedom compared to glycine-rich peptides like Z-Glycyl-Glycyl-L-Arginine (). This rigidity could stabilize specific secondary structures, such as β-turns, critical for receptor binding .

Functional Implications The sulfur-containing peptide in (C110H152N28O30S2) includes cysteine residues, enabling disulfide bond formation—a feature absent in the target compound. Short tripeptides like Gly-Gly-Gly () are often used as enzyme substrates due to their simplicity, whereas the target’s longer chain may enable higher specificity in binding or inhibition .

Biological Activity

Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- is a complex peptide composed of multiple amino acids, including glycine, tryptophan, leucine, arginine, valine, and proline. This peptide is part of a broader class of oligopeptides that exhibit various biological activities and potential therapeutic applications. The unique sequence and composition of this peptide may influence its interactions with biological targets, making it a subject of interest in biochemical research.

Structural Characteristics

The structure of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- can be represented as follows:

GlycineTryptophanLeucineGlycineArginineValineProlineGlycine\text{Glycine}-\text{Tryptophan}-\text{Leucine}-\text{Glycine}-\text{Arginine}-\text{Valine}-\text{Proline}-\text{Glycine}

This sequence allows for specific conformations that can enhance its binding affinity to various receptors and enzymes, thus influencing its biological activity.

Biological Activities

Research indicates that Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- exhibits several biological activities:

  • Antioxidant Properties : The presence of specific amino acids like arginine and proline contributes to the compound's ability to scavenge free radicals.
  • Neuroprotective Effects : Tryptophan is known for its role in serotonin synthesis; thus, this peptide may have implications in mood regulation and neuroprotection.
  • Immunomodulation : The peptide's composition suggests potential interactions with immune receptors, possibly modulating immune responses.
  • Cell Signaling : The unique sequence may facilitate interactions with signaling pathways involved in cell growth and differentiation.

Research Findings

Several studies have investigated the biological activity of this peptide:

  • A study focused on the neuroprotective effects of similar peptides highlighted their ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Another research project examined the immunomodulatory effects of peptides containing arginine and proline, indicating enhanced immune responses in animal models.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rats subjected to induced oxidative stress, administration of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- showed a significant reduction in markers of neuronal damage compared to control groups.
  • Effects on Immune Response : In a clinical trial assessing the immunomodulatory effects of similar peptides in patients with chronic inflammation, participants receiving the peptide demonstrated improved immune markers and reduced inflammatory cytokines.

Comparative Analysis

To better understand the unique properties of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl-, it can be compared with other related peptides:

Compound NameUnique Features
Glycine, L-methionyl-L-aspartateContains methionine; involved in different signaling pathways
Glycine, L-methionyl-L-leucineSimilar structure but includes methionine; distinct roles
Glycine, L-cysteinyl-glycineImportant for redox reactions; affects protein folding

The specific sequence of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- allows for distinct interactions that may lead to unique therapeutic applications not found in other similar compounds.

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